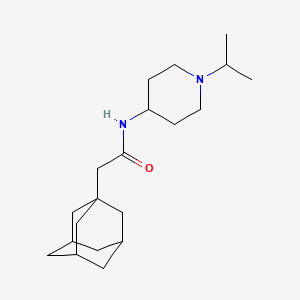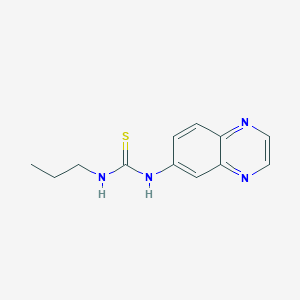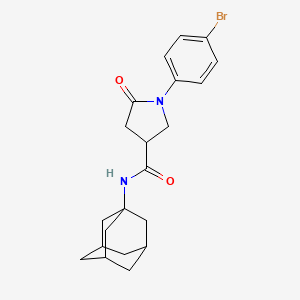![molecular formula C19H16ClN5O4 B4982301 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is a chemical compound with potential applications in scientific research. This compound is known for its pharmacological effects, and it has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. This compound has been shown to selectively inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating pain pathways in the brain. Additionally, this compound has been found to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline in lab experiments include its high purity, good yields, and well-established synthesis method. However, this compound has limitations in terms of its stability and solubility. It is important to store this compound in a dry and cool place to prevent degradation, and it may require the use of organic solvents for dissolution.
Orientations Futures
There are several future directions for the study of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline. One potential direction is to investigate its potential use in the treatment of various diseases, including depression, anxiety disorders, and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new synthesis methods and modifications to the existing compound may lead to improved properties and potential applications.
In conclusion, this compound has potential applications in scientific research, particularly in the study of pharmacological effects on various biological systems. The synthesis method of this compound is well-established, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential applications of this compound and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline can be achieved by various methods. One of the most commonly used methods is the reaction of 5-nitroanthranilic acid with 1-bromo-4-(2-chloro-6-nitrophenyl)piperazine under appropriate reaction conditions. The reaction yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has potential applications in scientific research. It has been studied for its pharmacological effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been found to have anti-inflammatory, analgesic, and anxiolytic effects, and it has been studied for its potential use in the treatment of various diseases.
Propriétés
IUPAC Name |
8-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-14-4-1-5-17(25(28)29)19(14)23-11-9-22(10-12-23)16-7-6-15(24(26)27)13-3-2-8-21-18(13)16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAICSUBQIXNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=C(C=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)


![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)


![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4982324.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
